(4-Cyanothiophen-2-YL)boronic acid

説明

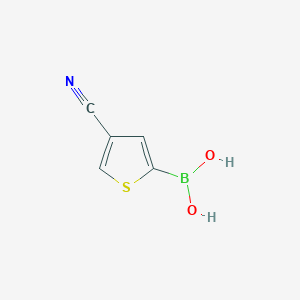

(4-Cyanothiophen-2-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyano group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

特性

分子式 |

C5H4BNO2S |

|---|---|

分子量 |

152.97 g/mol |

IUPAC名 |

(4-cyanothiophen-2-yl)boronic acid |

InChI |

InChI=1S/C5H4BNO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,8-9H |

InChIキー |

ILPFIHSHRLQDNG-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CS1)C#N)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanothiophen-2-YL)boronic acid typically involves the borylation of a halogenated thiophene derivative. One common method is the Miyaura borylation, where a halogenated thiophene reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: (4-Cyanothiophen-2-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura coupling.

Amines and Alcohols: Formed through Chan-Lam coupling.

Boronic Esters and Boranes: Formed through oxidation and reduction reactions.

科学的研究の応用

(4-Cyanothiophen-2-YL)boronic acid has diverse applications in scientific research:

作用機序

The mechanism of action of (4-Cyanothiophen-2-YL)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano group on the thiophene ring can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the compound .

類似化合物との比較

Phenylboronic Acid: A widely used boronic acid in organic synthesis.

Thiophene-2-Boronic Acid: Similar structure but lacks the cyano group.

4-Cyanophenylboronic Acid: Similar functional groups but different aromatic ring structure.

Uniqueness: (4-Cyanothiophen-2-YL)boronic acid is unique due to the presence of both the cyano group and the thiophene ring. The cyano group enhances the electron-withdrawing properties, making the compound more reactive in certain chemical reactions. The thiophene ring provides additional stability and aromaticity, which can be advantageous in various applications .

生物活性

(4-Cyanothiophen-2-YL)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological applications. This compound is characterized by its unique structure, which includes a thiophene ring and a cyano group, contributing to its reactivity and biological activity.

The compound primarily functions through its ability to form stable complexes with various substrates, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. In this process, this compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination, leading to the formation of carbon-carbon bonds. This mechanism underpins its utility in synthesizing complex organic molecules.

Antimicrobial and Antiparasitic Properties

Research has indicated that boronic acids, including this compound, exhibit antimicrobial activity by inhibiting key enzymes involved in protein synthesis. For instance, they can inhibit leucyl-tRNA synthetase, leading to a blockade in protein synthesis. Additionally, these compounds have shown promise as inhibitors of bacterial β-lactamase and parasitic endonucleases .

Effects on Cyanobacteria

A study highlighted the impact of various boronic acids on the growth of cyanobacteria, revealing that this compound can influence pigment biosynthesis. At certain concentrations, it was found to stimulate the production of phycobiliproteins while inhibiting chlorophyll synthesis . This suggests potential applications in biotechnological processes involving cyanobacteria.

Cancer Research Applications

The compound's structural attributes make it a candidate for cancer research. Studies have demonstrated that related boronic acids can inhibit tubulin polymerization and induce cytotoxic effects in cancer cells. For example, modifications on compounds similar to this compound have shown significant cytotoxicity against MCF-7 breast cancer cells . The introduction of boronic acid moieties has been linked to enhanced interaction with cellular targets, indicating a potential pathway for therapeutic development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring + cyano group | Antimicrobial, anticancer |

| Phenylboronic Acid | Simple phenyl group | General cross-coupling |

| Thiophene-2-Boronic Acid | Thiophene ring | Limited biological studies |

| 4-Cyanophenylboronic Acid | Phenyl ring + cyano group | Anticancer properties |

The unique combination of the thiophene ring and cyano group in this compound enhances its reactivity compared to other boronic acids, making it particularly valuable in medicinal chemistry.

Case Studies and Research Findings

- Inhibition of Protein Synthesis : A study demonstrated that boronic acids could inhibit leucyl-tRNA synthetase effectively, suggesting their role as potential antimicrobial agents against resistant bacterial strains .

- Cyanobacterial Growth Modulation : Research indicated that this compound affects pigment production in cyanobacteria, with implications for bioengineering applications .

- Anticancer Activity : Investigations into structurally similar compounds revealed that modifications could lead to enhanced cytotoxicity against cancer cells through mechanisms involving tubulin polymerization inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。